1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one
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Overview
Description
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one is a heterocyclic compound that features a pyridine ring substituted with benzyl, cyclohexylmethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of benzyl chloride, cyclohexylmethyl bromide, and 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexylmethyl positions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce azide or cyano groups.
Scientific Research Applications
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, or advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by binding to active sites, altering protein conformation, or affecting signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one: Unique due to its specific substitution pattern on the pyridine ring.
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-2(1H)-one: Similar structure but different position of the methyl group.
1-benzyl-3-(cyclohexylmethyl)-4-methylpyridin-2(1H)-one: Another isomer with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
919366-79-3 |
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Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4-one |
InChI |
InChI=1S/C20H25NO/c1-16-19(14-17-8-4-2-5-9-17)20(22)12-13-21(16)15-18-10-6-3-7-11-18/h3,6-7,10-13,17H,2,4-5,8-9,14-15H2,1H3 |
InChI Key |
AQGUSLAJGRIOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)CC3CCCCC3 |
Origin of Product |
United States |
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